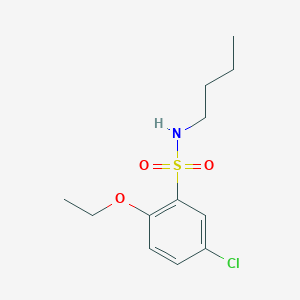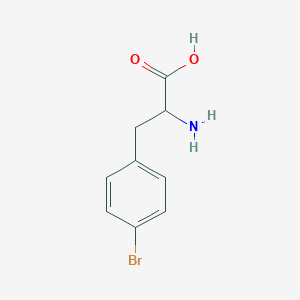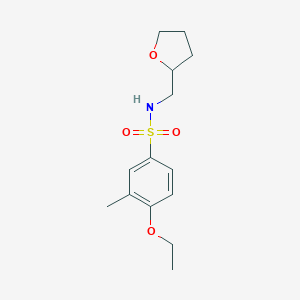![molecular formula C18H18Cl2N2O4S B239187 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine, also known as MDL-100,907, is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
Mechanism of Action
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine acts as a selective antagonist of the 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception. By blocking the activity of this receptor, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine is thought to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems involved in the regulation of mood, cognition, and perception. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine in lab experiments is its selectivity for the 5-HT2A receptor, which allows researchers to study the specific effects of blocking this receptor. However, one of the limitations of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Future Directions
There are a number of future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine, including further studies on its potential therapeutic applications in the treatment of various neurological disorders, as well as studies on its mechanism of action and potential off-target effects. Additionally, there is a need for further studies on the safety and toxicity of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine, particularly in the context of long-term use.
Synthesis Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine involves several steps, including the condensation of 3,4-dichlorobenzene sulfonamide with 1,3-benzodioxole-5-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the resulting amine with piperazine.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to act as a selective antagonist of the 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception.
properties
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C18H18Cl2N2O4S |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-15-3-2-14(10-16(15)20)27(23,24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2 |
InChI Key |
MNTVEZLXYQGUNU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)


![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)





![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)